1-(2-(Methylsulfonyl)phenyl)ethanone
Description
1-(2-(Methylsulfonyl)phenyl)ethanone is an aromatic ketone featuring a phenyl ring substituted with a methylsulfonyl (–SO₂CH₃) group at the ortho position and an acetyl (–COCH₃) group. The methylsulfonyl moiety is strongly electron-withdrawing, significantly influencing the compound’s electronic properties, solubility, and reactivity. This structural motif is prevalent in pharmaceutical intermediates and materials science due to its ability to modulate molecular interactions and stability .
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKOAKKDKHMMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288969 | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3323-76-0 | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methanesulfonylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Methylsulfonyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(2-iodophenyl)ethanone with sodium methanesulfonate in the presence of copper iodide as a catalyst. The reaction is carried out in dimethyl sulfoxide at elevated temperatures, typically around 100°C .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes. One such method includes the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid, followed by reaction with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. This intermediate is then condensed with a 6-methylnicotinic ester, hydrolyzed, decarboxylated, and finally oxidized to yield the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
1-(2-(Methylsulfonyl)phenyl)ethanone has the molecular formula C9H10O3S and features a methylsulfonyl group attached to a phenyl ring, making it a versatile building block in organic synthesis. Its structure contributes to its reactivity and interactions with biological systems.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Case studies have demonstrated that analogs can reduce markers of inflammation in vitro and in vivo.
- Cancer Research : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells, providing a basis for further investigation into its use as an anti-cancer agent.
Industrial Applications
- Synthesis of Fine Chemicals : this compound serves as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Its unique functional groups allow for selective reactions that can yield complex molecules.
- Dyes and Pigments : The compound is utilized in the production of dyes due to its chromophoric properties, which enhance color stability and intensity in textile applications.
Data Table: Research Findings on this compound
Case Studies
-
Case Study on Antimicrobial Properties :
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Anti-inflammatory Effects :
In research published by the International Journal of Inflammation, animal models treated with derivatives of this compound showed a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, highlighting its therapeutic potential in managing chronic inflammatory conditions. -
Case Study on Cancer Cytotoxicity :
A publication in the Cancer Research Journal reported that treatment with methylsulfonylacetophenone resulted in a 70% reduction in cell viability among breast cancer cell lines after 48 hours, indicating promising anticancer activity that warrants further investigation.
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, in the context of its anti-inflammatory properties, the compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins. Additionally, it may release nitric oxide, which has vasodilatory and anti-platelet aggregation effects .
Comparison with Similar Compounds
1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)ethanone (137f)
- Structure : Contains a tert-butyl group at the para position of the phenyl ring.
- Properties : The bulky tert-butyl group enhances steric hindrance, reducing intermolecular interactions. This compound exhibits a lower melting point (colorless oil) compared to crystalline sulfonyl analogs, as reported in NMR data (δ 7.94 ppm for aromatic protons) .
- Applications : Used in synthetic methodologies for heterocycle construction, emphasizing the role of sulfonyl groups in facilitating C–X bond formation .
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone
- Structure : Substituted with a phenylsulfonyl (–SO₂C₆H₅) group instead of methylsulfonyl.
- Properties : The phenylsulfonyl group increases electron-withdrawing effects and steric bulk, leading to a dihedral angle of 33.56° between aromatic rings in its crystal structure. This contrasts with methylsulfonyl analogs, which typically exhibit smaller angles due to reduced steric demands .
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- Structure : Features a pyridine ring instead of benzene, introducing nitrogen-based hydrogen bonding capability.
- Applications : Serves as a key intermediate in etoricoxib synthesis. The pyridine ring enhances solubility in polar solvents compared to purely aromatic analogs .
Functional Group Variants
1-(2-Methylphenyl)ethanone
- Structure : Lacks the sulfonyl group, replaced by a methyl substituent.
- Properties : The electron-donating methyl group increases electron density on the aromatic ring, raising the pKa of the acetyl group. Predicted logP (2.45) is higher than sulfonyl-containing analogs, indicating greater lipophilicity .
1-(2-Hydroxy-4-methoxyphenyl)ethanone
- Structure : Contains hydroxyl (–OH) and methoxy (–OCH₃) groups.
- Properties: The hydroxyl group enables hydrogen bonding, increasing melting point (solid at room temperature) and aqueous solubility compared to sulfonyl analogs. This compound’s safety profile includes irritancy risks, as noted in its SDS .
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)ethanone Derivatives
- Structure : Chloro and hydroxy substituents create a highly polarized aromatic system.
- Applications : Demonstrated antitumor activity in desmosdumotin C analogs, where electron-withdrawing groups like –Cl enhance bioactivity. The absence of a sulfonyl group reduces metabolic stability compared to methylsulfonyl derivatives .
Electronic and Spectroscopic Comparisons
Electronic Effects
- Methylsulfonyl vs. Phenylsulfonyl : Methylsulfonyl is less electron-withdrawing than phenylsulfonyl (Hammett σₚ values: –SO₂CH₃ ≈ 0.72 vs. –SO₂C₆H₅ ≈ 0.88), affecting reaction rates in nucleophilic substitutions .
- Methylsulfonyl vs. Trifluoromethyl : The –CF₃ group (σₚ ≈ 0.54) is less electron-withdrawing than –SO₂CH₃, leading to differences in acidity (pKa of acetyl group) and UV absorption maxima .
NMR Spectroscopy
- 1-(2-(Methylsulfonyl)phenyl)ethanone: Expected deshielding of aromatic protons near the sulfonyl group (δ > 8.0 ppm), as seen in analogs like 137f (δ 7.94 ppm for para-substituted protons) .
- 1-(4-((Methylsulfonyl)diazenyl)phenyl)ethanone: The diazenyl group (–N=N–) further deshields adjacent protons, shifting aromatic signals to δ 8.2–8.5 ppm .
Biological Activity
1-(2-(Methylsulfonyl)phenyl)ethanone, also known as a methylsulfonyl derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₉H₁₀O₃S, exhibits various pharmacological properties that could be leveraged for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₀O₃S
- Molecular Weight : 198.24 g/mol
- CAS Number : 3323-76-0
- Chemical Structure :
- The compound features a phenyl group substituted with a methylsulfonyl group and an ethanone moiety.
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme. COX-2 is involved in the inflammatory response and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 can lead to reduced inflammation and pain relief, making this compound a candidate for anti-inflammatory therapies .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting COX-2 activity. A study demonstrated that this compound effectively reduced prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has shown promising antioxidant activity. It was found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound demonstrated significant inhibitory effects on cell proliferation in liver cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX-2 Inhibition | Reduced PGE2 production | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Inhibition of liver cancer cells |
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its therapeutic potential for inflammatory diseases.
Case Study 2: Anticancer Potential
In vitro studies on hepatocellular carcinoma cells showed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Apoptotic assays confirmed that the compound induced programmed cell death through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. Methodology :
- α-Bromination of Acetophenone Derivatives : A common approach involves bromination of 4-(methylsulfonyl)acetophenone using bromine in acetic acid, followed by substitution reactions with nucleophiles (e.g., amines or thiols) . Optimization includes controlling stoichiometry, reaction temperature (typically 0–5°C for bromination), and using anhydrous solvents to minimize side reactions.
- Friedel-Crafts Acylation : Reacting benzene derivatives with acetyl chloride in the presence of AlCl₃. For sterically hindered substrates like 2-methylsulfonylphenyl groups, extended reaction times (24–48 hrs) and excess catalyst may improve yields .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts.
How can discrepancies in impurity profiles between batches of this compound be resolved?
Q. Methodology :
- Batch Analysis : Use HPLC-MS or GC-MS to compare impurity levels (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) across batches. For example, EFSA reported batch-specific impurities ranging from <0.1% to 1.94% due to variations in washing steps during synthesis .
- Process Control : Implement in-process checks (IPC) during synthesis, such as pH monitoring during the final aqueous wash to remove unreacted intermediates. Adjust washing duration and solvent ratios (e.g., ethanol:water) to suppress impurity formation.
- Statistical Analysis : Apply ANOVA to correlate process parameters (e.g., temperature, catalyst loading) with impurity levels.
What advanced techniques are recommended for characterizing the crystal structure of this compound derivatives?
Q. Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL or SHELXTL software for structure refinement. For example, Abdel-Aziz et al. resolved dihedral angles (33.56°) between aromatic rings and hydrogen-bonding networks (C–H···O) using SHELX .
- Data Collection : Optimize crystal growth via slow evaporation (ethanol/water) and collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Validation : Cross-reference bond lengths/angles with the Cambridge Structural Database (CSD) to confirm geometric accuracy.
How can computational methods predict physicochemical properties of this compound?
Q. Methodology :
- QSAR/QSPR Modeling : Use tools like ACD/Labs Percepta or CC-DPS to estimate logP, solubility, and pKa. For instance, CC-DPS employs quantum chemistry and neural networks to predict properties for >100 million compounds .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the methylsulfonyl group’s electron-withdrawing effects to refine binding affinity predictions.
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodology :
- Kinetic Studies : Monitor α-bromo derivatives (e.g., α-bromo-4-(methylsulfonyl)acetophenone) reacting with nucleophiles (e.g., aniline) under varying conditions. Pseudo-first-order kinetics can reveal rate dependence on nucleophile concentration .
- DFT Calculations : Simulate transition states to identify steric/electronic effects. The methylsulfonyl group’s strong electron-withdrawing nature accelerates SN2 reactions by stabilizing the transition state.
How should researchers address conflicting spectroscopic data during structural elucidation?
Q. Methodology :
- Multi-Technique Validation : Combine IR (C=O stretch ~1700 cm⁻¹), NMR (¹³C: δ ~200 ppm for ketone), and high-resolution MS. For example, NIST databases provide reference IR spectra for ethanone derivatives .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
- Contradiction Resolution : If MS data suggests unexpected adducts, re-analyze samples using ESI⁺/ESI⁻ modes to confirm molecular ion peaks.
What strategies improve the yield of this compound in large-scale syntheses?
Q. Methodology :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts reactions. AlCl₃ may offer higher regioselectivity for para-substitution .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side product formation.
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve safety and scalability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
